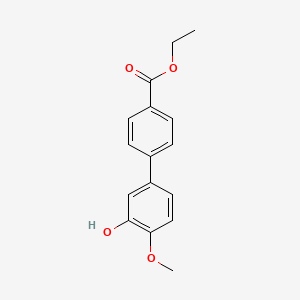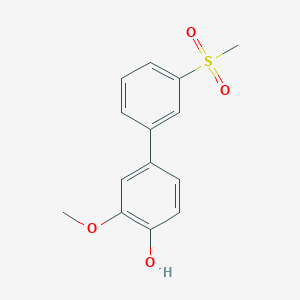
5-(3-Carbamoyl-4-chlorophenyl)-2-methoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Carbamoyl-4-chlorophenyl)-2-methoxyphenol, 95% (also known as 5-(3-Carbamoyl-4-chlorophenyl)-2-methoxyphenol, 95%) is a phenolic compound with a wide range of uses in scientific research. It is a white crystalline solid with a molecular formula of C14H14ClNO3 and a molecular weight of 279.7 g/mol. It is commonly used in biochemical studies, as it has been found to have a variety of biological effects.
Wirkmechanismus
The mechanism of action of 5-(3-Carbamoyl-4-chlorophenyl)-2-methoxyphenol, 95% is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It is also believed to act as an agonist of certain receptors, such as the serotonin 5-HT1A receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Carbamoyl-4-chlorophenyl)-2-methoxyphenol, 95% have been studied extensively in laboratory experiments. It has been found to have a variety of effects on biological systems, including anti-inflammatory, anti-oxidant, anti-cancer, and anti-microbial activities. In addition, it has been found to have a protective effect against certain types of cell damage and to reduce the production of certain pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(3-Carbamoyl-4-chlorophenyl)-2-methoxyphenol, 95% in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is highly soluble in water, making it easy to use in a variety of experiments. In addition, it is relatively non-toxic and has a low melting point, making it easy to handle and store. However, it is also relatively expensive, making it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of 5-(3-Carbamoyl-4-chlorophenyl)-2-methoxyphenol, 95%. One potential direction is to further investigate its effects on biological systems, such as its effects on inflammation and cell damage. Another potential direction is to explore its potential use in the synthesis of novel biologically active compounds. Finally, further research could be conducted to investigate the potential use of this compound in drug delivery systems and other therapeutic applications.
Synthesemethoden
The synthesis of 5-(3-Carbamoyl-4-chlorophenyl)-2-methoxyphenol, 95% is a multi-step process. The synthesis begins with the reaction of 4-chlorobenzaldehyde and sodium nitrite to form 4-chloro-2-nitrobenzaldehyde. This is then reacted with 3-amino-1-propanol to form 3-amino-4-chloro-2-nitrobenzaldehyde. The next step involves reacting this compound with 3-chloro-2-methoxyphenol to yield 5-(3-Carbamoyl-4-chlorophenyl)-2-methoxyphenol, 95%.
Wissenschaftliche Forschungsanwendungen
5-(3-Carbamoyl-4-chlorophenyl)-2-methoxyphenol, 95% has been studied extensively in the field of scientific research. It has been found to have a variety of applications, including as a reagent for the synthesis of polymers and as a catalyst for organic reactions. It has also been used in the synthesis of a number of biologically active compounds, such as antibiotics and anti-inflammatory agents. In addition, it has been used to study the effects of various enzymes and receptors on biological systems.
Eigenschaften
IUPAC Name |
2-chloro-5-(3-hydroxy-4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-19-13-5-3-9(7-12(13)17)8-2-4-11(15)10(6-8)14(16)18/h2-7,17H,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPZLSJBERYPPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685734 |
Source


|
| Record name | 4-Chloro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Carbamoyl-4-chlorophenyl)-2-methoxyphenol | |
CAS RN |
1261949-66-9 |
Source


|
| Record name | 4-Chloro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380235.png)
![5-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380239.png)
![4-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380249.png)









